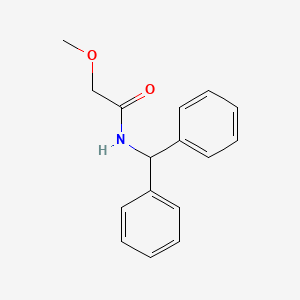
N-(5-methyl-3-isoxazolyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-3-(4-nitrophenyl)acrylamide, also known as MNI-137, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research areas. MNI-137 is a small molecule inhibitor of the protein tyrosine phosphatase PTP1B, which is involved in the regulation of insulin signaling and glucose homeostasis.
Mecanismo De Acción
N-(5-methyl-3-isoxazolyl)-3-(4-nitrophenyl)acrylamide works by inhibiting the activity of PTP1B, a protein tyrosine phosphatase that negatively regulates insulin signaling. By inhibiting PTP1B, N-(5-methyl-3-isoxazolyl)-3-(4-nitrophenyl)acrylamide enhances insulin signaling and glucose uptake in cells, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-3-(4-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects, including improved glucose tolerance and insulin sensitivity, reduced body weight and adiposity, and inhibition of cancer cell growth. These effects are likely due to the inhibition of PTP1B and the subsequent enhancement of insulin signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-3-isoxazolyl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments, including its specificity for PTP1B and its ability to improve glucose tolerance and insulin sensitivity in animal models of diabetes. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-3-(4-nitrophenyl)acrylamide, including its potential use as a therapeutic agent for diabetes and cancer, its effects on other signaling pathways, and its potential toxicity and long-term effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(5-methyl-3-isoxazolyl)-3-(4-nitrophenyl)acrylamide for therapeutic use.
Métodos De Síntesis
N-(5-methyl-3-isoxazolyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 4-nitrophenylacetic acid, followed by the addition of acryloyl chloride and triethylamine. The resulting product is then purified using column chromatography to obtain N-(5-methyl-3-isoxazolyl)-3-(4-nitrophenyl)acrylamide in its pure form.
Aplicaciones Científicas De Investigación
N-(5-methyl-3-isoxazolyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various research areas, including diabetes, obesity, and cancer. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, making it a potential therapeutic agent for the treatment of this disease. Additionally, N-(5-methyl-3-isoxazolyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells and reduce tumor growth in animal models of breast cancer.
Propiedades
IUPAC Name |
(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-9-8-12(15-20-9)14-13(17)7-4-10-2-5-11(6-3-10)16(18)19/h2-8H,1H3,(H,14,15,17)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIZIUKLBHOELH-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5770100.png)

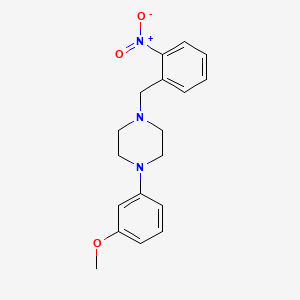
![2-(4-chlorophenyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5770118.png)
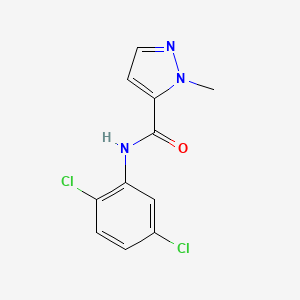

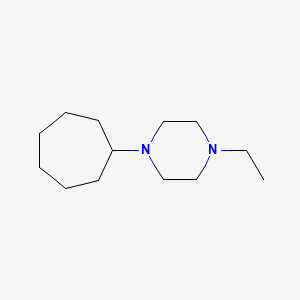
![1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-tetrazole](/img/structure/B5770135.png)
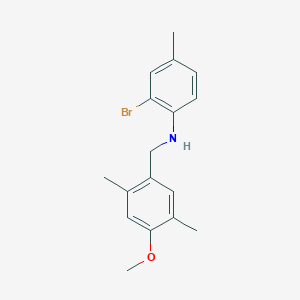
![N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5770150.png)
![isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5770162.png)

